3-(2-Hydroxycyclopentyl)-thiophene
Description
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-thiophen-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H12OS/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2 |
InChI Key |
GHAOPMXNDWAUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cyclopentan-1-ol typically involves the cyclization of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where thiophene-3-magnesium bromide reacts with cyclopentanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)cyclopentan-1-ol may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 2-(Thiophen-3-yl)cyclopentanone.
Reduction: The compound can be reduced to form the corresponding thiophene-cyclopentane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2-(Thiophen-3-yl)cyclopentanone.
Reduction: 2-(Thiophen-3-yl)cyclopentane.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-(Thiophen-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cyclopentan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Substituent Effects on Physical and Electronic Properties
Thiophene derivatives are often modified at the 3-position to tune their properties. Key comparisons include:
Hydroxyalkyl vs. Halogenated Alkyl Substituents
- Poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene] exhibit differences in molar mass and regioregularity despite similar synthesis conditions. The chloro substituent yields higher regioregularity (85%) compared to bromo (78%), attributed to steric and electronic differences during polymerization .
- Hydroxycyclopentyl vs. However, steric hindrance from the cyclopentyl ring may reduce polymerization efficiency.
Aromatic Substituents
- 3-Phenylthiophene derivatives (e.g., 3-(4-fluorophenyl)thiophene, 3-(4-nitrophenyl)thiophene) show substituent-dependent electronic properties. Nitro groups reduce the HOMO-LUMO gap by 0.5 eV compared to fluoro groups, enhancing charge transport in organic semiconductors .
- Hydroxycyclopentyl vs. Phenyl : The hydroxycyclopentyl group lacks the extended π-conjugation of phenyl substituents, likely resulting in a higher bandgap. However, its hydrogen-bonding capability may improve thin-film morphology in optoelectronic devices.
Spectroscopic and NMR Characteristics
- 3-Phenylthiophene Derivatives: DFT calculations reveal that electron-withdrawing groups (e.g., nitro, cyano) downfield-shift $^{1}\text{H}$-NMR signals by 0.3–0.5 ppm due to increased electron delocalization .
- Hydroxycyclopentyl Substituent : The hydroxy group is expected to cause significant deshielding in $^{1}\text{H}$-NMR (δ 2.5–4.0 ppm for -OH and cyclopentyl protons), similar to hydroxybutynyl-thiophene derivatives isolated from Pluchea indica .
Polymerization and Regioregularity
- Poly(3-hexylthiophene) : Regioregularity (>90% head-to-tail) is achieved using FeCl$_3$ oxidation, yielding high conductivity (10–100 S/cm) .
- Hydroxycyclopentyl-Thiophene Polymers : Steric hindrance from the cyclopentyl group may reduce regioregularity compared to linear alkyl chains. Analogous polymers like poly[3-(4-octylphenyl)thiophene] achieve regioregularity up to 94% but require optimized conditions .
Data Tables
Table 1: Comparison of Substituent Effects on Thiophene Derivatives
| Substituent | Regioregularity (%) | Solubility | Bandgap (eV) | Key Applications |
|---|---|---|---|---|
| 6-Chlorohexyl | 85 | Moderate (CHCl₃) | 1.9–2.1 | Conductive polymers |
| 4-Nitrophenyl | N/A | Low | 1.6 | Organic semiconductors |
| Hydroxycyclopentyl | ~70 (estimated) | High (polar) | 2.3 (estimated) | Pharmaceuticals, sensors |
Table 2: NMR Shifts of Select Thiophene Derivatives
| Compound | $^{1}\text{H}$-NMR (δ, ppm) | $^{13}\text{C}$-NMR (δ, ppm) |
|---|---|---|
| 3-(4-Nitrophenyl)thiophene | 7.8 (aromatic), 8.2 (NO$_2$) | 125–140 (aromatic) |
| 3-(2-Hydroxycyclopentyl)-thiophene (estimated) | 2.5–4.0 (cyclopentyl, -OH) | 70–75 (cyclopentyl C-OH) |
Biological Activity
3-(2-Hydroxycyclopentyl)-thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Thiophene derivatives, including this compound, have been recognized for their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of this compound consists of a thiophene ring substituted with a cyclopentanol moiety. This unique configuration may enhance its interaction with various biological targets due to the electron-rich nature of the thiophene ring.
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties. For instance, studies have indicated that certain thiophene compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using disk diffusion methods, comparing the results with standard antibiotics such as amoxicillin.
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | S. aureus | 18 |
Anti-inflammatory Activity
Thiophenes are also noted for their anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that this compound exhibits selective COX-2 inhibition, which is favorable for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. For example, this compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including pancreatic and breast cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MIA PaCa-2 (pancreatic) | 4.86 ± 0.19 | Apoptosis Induction | |
| MCF-7 (breast) | 6.25 ± 0.25 | Cell Cycle Arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiophene derivatives, including this compound, against common pathogens. The results confirmed its effectiveness against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory action of thiophenes revealed that this compound selectively inhibits COX-2, making it a candidate for treating inflammatory diseases without the adverse effects associated with traditional NSAIDs.
- Anticancer Properties : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and inhibition of cell proliferation.
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing 3-(2-Hydroxycyclopentyl)-thiophene with high purity?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:
- Cyclopentenyl-thiophene precursor preparation : Use of Pd(PPh₃)₄ or CuCl₂ as catalysts for cross-coupling reactions to attach the cyclopentyl moiety to the thiophene ring .
- Hydroxylation : Controlled oxidation of the cyclopentyl group under mild acidic or basic conditions to preserve the thiophene ring’s aromaticity .
- Purification : Gradient elution via reverse-phase HPLC (e.g., methanol-water systems) to isolate isomers and achieve >95% purity .
Critical factors include reaction temperature (optimized between 0–130°C), solvent polarity (e.g., toluene or CH₂Cl₂), and electrophilicity of substituents to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C NMR : Essential for confirming regiochemistry of the hydroxycyclopentyl group and thiophene substitution patterns. Key signals include downfield shifts for hydroxyl protons (δ 1.5–2.5 ppm) and sulfur-adjacent carbons (δ 125–135 ppm) .
- IR Spectroscopy : Identifies functional groups via C=O (1680–1720 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches .
- HPLC/MS : Ensures purity (>98%) and monitors reaction progress using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do reaction conditions such as temperature and electrophilicity influence isomer formation during the synthesis of cyclopentenyl-thiophene derivatives?
Isomer ratios (e.g., cis/trans hydroxycyclopentyl configurations) are highly sensitive to:
- Temperature : Lower temperatures (0–25°C) favor kinetic control, leading to predominant cis-isomers, while higher temperatures (80–130°C) promote thermodynamic equilibration toward trans-isomers .
- Electrophilicity : Electron-withdrawing groups on the thiophene ring increase electrophilic substitution rates, reducing isomer diversity. Steric effects from bulky substituents can block specific reaction pathways .
- Analytical strategy : Use chiral HPLC columns or NOESY NMR to resolve and quantify isomers .
Q. What are the mechanistic considerations for the reactivity of the hydroxycyclopentyl group in thiophene-based compounds under various chemical environments?
- Acid-catalyzed dehydration : The hydroxyl group can undergo elimination to form cyclopentene derivatives, particularly in the presence of H₂SO₄ or PTSA, forming conjugated dienes detectable via UV-Vis spectroscopy .
- Oxidation : Controlled oxidation with m-CPBA or H₂O₂ yields ketone derivatives, with reaction progress monitored by TLC (Rf shifts) .
- Biological interactions : The hydroxy group participates in hydrogen bonding with enzyme active sites, as shown in molecular docking studies using AutoDock Vina .
Q. How can researchers design experiments to resolve discrepancies in reported biological activities of this compound derivatives?
- Controlled replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects from environmental variables .
- Surface chemistry analysis : Use XPS or ToF-SIMS to assess adsorption/desorption dynamics on laboratory surfaces, which may alter compound bioavailability .
- In vitro vs. in vivo correlation : Compare IC₅₀ values in cell cultures with pharmacokinetic profiles (e.g., Cmax, AUC) in animal models to identify metabolism-driven discrepancies .
Q. What advanced strategies exist for optimizing the regioselectivity in functionalizing the thiophene ring of this compound?
- Directed ortho-metalation : Use LDA or n-BuLi to deprotonate specific positions, followed by quenching with electrophiles (e.g., Cl₂, CH₃I) .
- Protecting group strategies : Temporarily block the hydroxyl group with TBSCl to direct substitution to the 4- or 5-position of the thiophene ring .
- Computational guidance : DFT calculations (B3LYP/6-31G*) predict electron density maps to identify reactive sites .
Q. What are the key challenges in scaling up laboratory-scale synthesis protocols for this compound while maintaining reaction efficiency and product yield?
- Solvent volume optimization : Transition from batch to flow chemistry to reduce CH₂Cl₂ usage by 70% while maintaining mixing efficiency .
- Catalyst recovery : Immobilize Pd catalysts on SiO₂ supports to enable reuse over 5–10 cycles without significant activity loss .
- Thermal management : Implement jacketed reactors with precise temperature control (±2°C) to prevent exothermic side reactions during hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
